7-Méthylguanosine

Vue d'ensemble

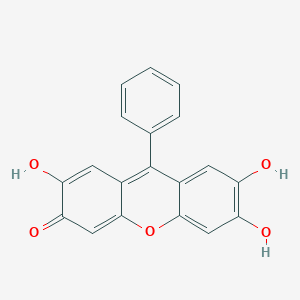

Description

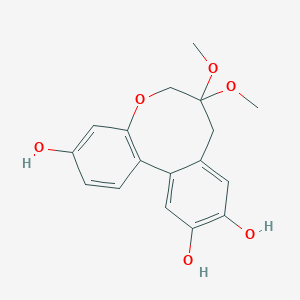

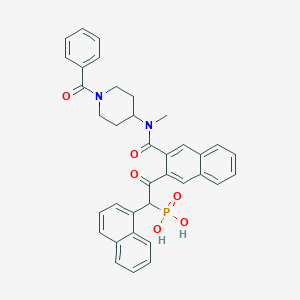

La 7-méthylguanosine est un nucléoside purique modifié, qui est une version méthylée de la guanosine. On la trouve généralement dans les molécules d'ARN, où elle joue un rôle crucial dans divers processus biologiques. Ce composé est particulièrement important dans le contexte de l'ARN messager (ARNm) car il forme la structure du cap à l'extrémité 5', qui est essentielle pour la stabilité et la traduction de l'ARNm .

Applications De Recherche Scientifique

7-Methylguanosine has a wide range of applications in scientific research:

Chemistry: It is used to study the chemical properties and reactivity of nucleosides.

Biology: In biological research, 7-Methylguanosine is essential for understanding RNA modifications and their impact on gene expression.

Medicine: The compound is used as a biomarker for certain types of cancer and other diseases. It also plays a role in the development of RNA-based therapeutics.

Industry: In the pharmaceutical industry, 7-Methylguanosine is used in the synthesis of various drugs and as a research tool for drug development

Analyse Biochimique

Biochemical Properties

7-Methylguanosine actively participates in biological functions by affecting the metabolism of various RNA molecules . It is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species . The most well-studied regulator of 7-Methylguanosine is methyltransferase-like 1 (METTL1), which binds to its corresponding cofactor WD repeat domain 4 (WDR4) to install 7-Methylguanosine modifications in tRNA, miRNA, and mRNA .

Cellular Effects

7-Methylguanosine modification plays a critical role in human disease development, especially cancer . Aberrant 7-Methylguanosine levels are closely associated with tumorigenesis and progression via regulation of the expression of multiple oncogenes and tumor suppressor genes . It also plays a role in mRNA as a blocking group at its 5´-end .

Molecular Mechanism

The molecular mechanism of 7-Methylguanosine involves its role in regulating mRNA export, splicing, and translation . It also encourages the creation of G-quadruplexes in miRNAs and aids in the processing of precursor miRNAs .

Temporal Effects in Laboratory Settings

It is known that 7-Methylguanosine plays a role in the self-renewal of mouse embryonic stem cells (mESCs) through its ability to regulate mRNA translation .

Metabolic Pathways

7-Methylguanosine is involved in the metabolism of various RNA molecules, including mRNA, rRNA, miRNA, and tRNA . It affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export .

Transport and Distribution

It is known that 7-Methylguanosine is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

Subcellular Localization

It is often found in the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 7-méthylguanosine peut être synthétisée par alkylation de la guanosine. Le processus implique l'utilisation d'iodure, de bromure ou de chlorure d'alkyle dans des conditions douces pour méthyler le cycle guanine en position N7 .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la this compound implique généralement des réactions chimiques à grande échelle utilisant des méthodes d'alkylation similaires. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : La 7-méthylguanosine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier la structure du composé.

Substitution : Les réactions de substitution, en particulier en position N7, peuvent produire différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Substitution : Les halogénures d'alkyle sont fréquemment utilisés pour les réactions de substitution.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire diverses formes oxydées de la this compound, tandis que la substitution peut donner différents dérivés alkylés .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée pour étudier les propriétés chimiques et la réactivité des nucléosides.

Biologie : En recherche biologique, la this compound est essentielle pour comprendre les modifications de l'ARN et leur impact sur l'expression des gènes.

Médecine : Le composé est utilisé comme biomarqueur pour certains types de cancer et d'autres maladies. Il joue également un rôle dans le développement de thérapies à base d'ARN.

Industrie : Dans l'industrie pharmaceutique, la this compound est utilisée dans la synthèse de divers médicaments et comme outil de recherche pour le développement de médicaments

5. Mécanisme d'action

Le principal mécanisme par lequel la this compound exerce ses effets est par son rôle dans le métabolisme de l'ARN. Elle forme la structure du cap à l'extrémité 5' de l'ARNm, qui est cruciale pour la stabilité de l'ARNm et une traduction efficace. Cette structure de cap est reconnue par des protéines spécifiques impliquées dans le traitement, le transport et la traduction de l'ARNm .

Cibles moléculaires et voies :

Protéines de liaison au cap : Ces protéines reconnaissent le cap de this compound et facilitent divers processus tels que l'initiation de la traduction.

Méthyltransférases de l'ARN : Des enzymes comme METTL1 et RNMT sont impliquées dans la méthylation de la guanosine pour former la this compound

Composés similaires :

Guanosine : La forme non méthylée de la this compound.

Nthis compound : Un autre dérivé méthylé avec une structure similaire.

Triméthylguanosine : Une version plus fortement méthylée de la guanosine

Unicité : La this compound est unique en raison de son rôle spécifique dans la formation de la structure du cap de l'ARNm, qui est essentielle pour la stabilité de l'ARNm et la traduction. Cela la distingue d'autres composés similaires qui peuvent ne pas avoir la même importance biologique .

Mécanisme D'action

The primary mechanism by which 7-Methylguanosine exerts its effects is through its role in RNA metabolism. It forms the cap structure at the 5’ end of mRNA, which is crucial for mRNA stability and efficient translation. This cap structure is recognized by specific proteins involved in mRNA processing, transport, and translation .

Molecular Targets and Pathways:

Cap-binding Proteins: These proteins recognize the 7-Methylguanosine cap and facilitate various processes such as translation initiation.

RNA Methyltransferases: Enzymes like METTL1 and RNMT are involved in the methylation of guanosine to form 7-Methylguanosine

Comparaison Avec Des Composés Similaires

Guanosine: The non-methylated form of 7-Methylguanosine.

N7-Methylguanosine: Another methylated derivative with a similar structure.

Trimethylguanosine: A more heavily methylated version of guanosine

Uniqueness: 7-Methylguanosine is unique due to its specific role in forming the cap structure of mRNA, which is essential for mRNA stability and translation. This distinguishes it from other similar compounds that may not have the same biological significance .

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAROSJZRTIOK-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328798 | |

| Record name | 7-Methylguanosine inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20244-86-4, 22164-16-5 | |

| Record name | 7-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylguanosine inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5290OM2I6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7-Methylguanosine (m7G) is best known for its role as a critical component of the 5' cap structure in eukaryotic messenger RNA (mRNA) [, , ]. This "cap" is specifically recognized by eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of protein synthesis [, , ]. The interaction is facilitated by π-π interactions and cation-π interactions between the positively charged 7-methylguanine and aromatic residues in the binding pocket of eIF4E [, ]. This interaction is essential for efficient translation of mRNA into proteins [, ].

A:

- Spectroscopic data:

A: 7-Methylguanosine is relatively stable in neutral aqueous solutions but undergoes hydrolysis under alkaline conditions [, ]. Its N-glycosidic bond is more labile than that of unmodified guanosine, especially in its protonated form []. This property can be exploited in techniques like collision-induced dissociation tandem mass spectrometry for structural analysis [].

A: Computational methods, like molecular docking, are used to study the interaction of 7-methylguanosine-containing cap analogues with proteins like eIF4E [, ] and other cap-binding proteins []. These studies provide valuable insights into the binding affinity, crucial interactions, and structural features responsible for recognition [, , ].

A: The 7-methyl group of 7-methylguanosine is crucial for its specific recognition by eIF4E and for the efficient initiation of translation [, ]. Modifications to the ribose sugar moiety or the triphosphate bridge of the cap can influence the binding affinity to eIF4E and other cap-binding proteins, impacting its activity [, ].

A: 7-Methylguanosine is relatively stable in neutral aqueous solutions. Formulation strategies for cap analogues often involve lyophilization or storage at low temperatures to enhance stability [].

ANone: As a naturally occurring modified nucleoside, specific SHE regulations for 7-methylguanosine are not well-defined. General laboratory safety practices should be followed when handling the compound.

ANone: 7-Methylguanosine is a naturally occurring nucleoside present in cells. Information on its specific ADME properties is limited and not a primary focus of research.

A: The biological activity of 7-methylguanosine is primarily studied in the context of its role in mRNA capping and its interaction with proteins like eIF4E. In vitro studies using cell-free translation systems have demonstrated the importance of the 7-methylguanosine cap for efficient protein synthesis [, , ].

A: The discovery of 7-methylguanosine as a component of the mRNA cap structure in the 1970s marked a significant milestone in understanding eukaryotic mRNA processing and translation initiation [, , , ]. Subsequent research has focused on elucidating the biosynthesis of the cap, its role in mRNA metabolism, and its interaction with various cellular proteins, including eIF4E [, , , ].

A: Research on 7-methylguanosine spans various disciplines, including biochemistry, molecular biology, structural biology, and biophysics. Understanding the structure and function of the mRNA cap and its interaction with eIF4E has implications for developing novel therapeutics targeting translation initiation in diseases like cancer [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.